molecular formula C4H8N4O5S B1436605 4,5-Diamino-6-hydroxypyrimidine sulfate CAS No. 52502-66-6

4,5-Diamino-6-hydroxypyrimidine sulfate

Cat. No.: B1436605
CAS No.: 52502-66-6
M. Wt: 224.2 g/mol
InChI Key: CQUAZAWBPBKNBW-UHFFFAOYSA-N
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Description

4,5-Diamino-6-hydroxypyrimidine sulfate is an organic compound with the molecular formula C8H12N8O2 · H2SO4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are crucial components of nucleic acids, and their derivatives have significant applications in medicinal chemistry .

Preparation Methods

The preparation of 4,5-Diamino-6-hydroxypyrimidine sulfate can be achieved through several synthetic routes. One common method involves the reaction of 4,5-diamino-6-hydroxypyrimidine with sulfuric acid to form the sulfate salt . This reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

4,5-Diamino-6-hydroxypyrimidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,5-Diamino-6-hydroxypyrimidine sulfate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. The compound’s ability to interact with nucleic acids makes it a valuable tool in genetic research and biotechnology .

Mechanism of Action

The mechanism of action of 4,5-Diamino-6-hydroxypyrimidine sulfate involves its interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapies . The molecular targets and pathways involved in its mechanism of action are still under investigation, but its ability to bind to nucleic acids is a key factor .

Comparison with Similar Compounds

4,5-Diamino-6-hydroxypyrimidine sulfate is unique compared to other pyrimidine derivatives due to its specific functional groups and their arrangement. Similar compounds include 2,4-diamino-6-hydroxypyrimidine and 5,6-diamino-4-pyrimidinone hemisulfate salt . These compounds share structural similarities but differ in their chemical properties and biological activities.

Properties

IUPAC Name

4,5-diamino-1H-pyrimidin-6-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.H2O4S/c5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUAZAWBPBKNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068758
Record name 5,6-Diamino-4(1H)-pyrimidinone sulfate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52502-66-6
Record name 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52502-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052502666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Pyrimidinone, 5,6-diamino-, sulfate (1:1)
Source EPA Chemicals under the TSCA
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Record name 5,6-Diamino-4(1H)-pyrimidinone sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1H-pyrimidin-5,6-diammonium sulphate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the principle behind using 4,5-diamino-6-hydroxypyrimidine sulfate for ruthenium detection?

A1: While the abstract provided doesn't delve into the specifics of the interaction mechanism, the paper likely explores the formation of a colored complex between ruthenium ions and this compound []. This color change, measurable using spectrophotometry, allows for the quantification of ruthenium concentration in a sample. The research likely focuses on determining optimal conditions (pH, reagent concentration, temperature, etc.) for this interaction to ensure sensitivity and selectivity towards ruthenium.

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